Tanespimycin

Descripción

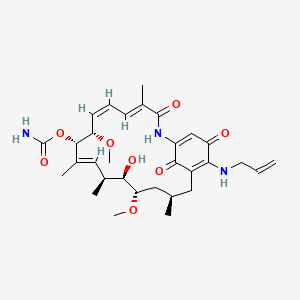

Structure

3D Structure

Propiedades

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUNIORJHRXIBJ-TXHRRWQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046352 | |

| Record name | Tanespimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75747-14-7 | |

| Record name | Tanespimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75747-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanespimycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075747147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanespimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tanespimycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tanespimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANESPIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GY0AVT3L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tanespimycin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism of tanespimycin (also known as 17-AAG), a potent inhibitor of Heat Shock Protein 90 (Hsp90), and its implications for cancer therapy. We will delve into its core mechanism, the downstream cellular consequences, relevant quantitative data, and the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Hsp90 Inhibition

This compound is a benzoquinone ansamycin antibiotic, derived from geldanamycin, that exhibits potent antineoplastic properties.[1][2] Its primary mechanism of action is the specific inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved and abundant molecular chaperone.[3][4]

1.1. The Role of Hsp90 in Malignancy

Hsp90 is a critical component of a multi-protein chaperone complex responsible for the conformational maturation, stability, and function of a wide array of "client" proteins.[5][6] In cancer cells, Hsp90 is often overexpressed and plays a pivotal role in maintaining the function of numerous oncoproteins that drive tumor initiation, progression, and survival.[7] These client proteins include key signaling molecules such as receptor tyrosine kinases, steroid hormone receptors, and transcription factors.[5] The Hsp90 chaperone cycle is dependent on its intrinsic ATPase activity, which drives the conformational changes necessary for client protein processing.[5][8]

1.2. This compound's Interaction with Hsp90

This compound exerts its effects by binding with high affinity to the N-terminal ATP-binding pocket of Hsp90.[9][10] This competitive inhibition prevents the binding of ATP and halts the chaperone's ATPase-driven cycle.[5][9] The IC50 for Hsp90 inhibition in a cell-free assay is approximately 5 nM.[11][12] Notably, this compound exhibits a significantly higher binding affinity (up to 100-fold) for Hsp90 derived from tumor cells compared to Hsp90 from normal cells, providing a therapeutic window.[11][12]

1.3. Consequence of Hsp90 Inhibition: Client Protein Degradation

The inhibition of Hsp90 function by this compound leads to the misfolding and destabilization of its client proteins. These destabilized oncoproteins are then recognized by the cellular quality control machinery and targeted for degradation, primarily via the ubiquitin-proteasome pathway.[9][10] This simultaneous degradation of multiple key oncogenic drivers is the foundation of this compound's potent anti-cancer effect. A hallmark of Hsp90 inhibition is the concurrent induction of Hsp72, an anti-apoptotic chaperone, as part of the HSF1-mediated heat shock response.[9]

Disruption of Oncogenic Signaling Pathways

By promoting the degradation of numerous client proteins, this compound simultaneously disrupts multiple signaling pathways essential for cancer cell survival, proliferation, and angiogenesis.

// Connections this compound -> Hsp90 [label="Binds to N-terminus\nInhibits ATPase Activity", color="#EA4335", fontcolor="#202124"]; ATP -> Hsp90 [style=dashed, arrowhead=none]; Hsp90 -> Hsp90_ATP [label="ATP Binding"];

{HER2, Akt, Raf1, CDK4, AR, mut_p53} -> Hsp90_ATP [dir=none, style=dashed, label="Client Binding & Stabilization"];

Hsp90_ATP -> Ub_Proteasome [label="Destabilization", color="#EA4335", fontcolor="#202124"]; Ub_Proteasome -> Degradation [label="Targets for"];

Degradation -> {Apoptosis, CellCycleArrest, Proliferation} [label="Leads to"]; }

Caption: this compound inhibits the Hsp90 chaperone, leading to client oncoprotein degradation and anti-cancer effects.

Key pathways affected include:

-

PI3K/Akt/mTOR Pathway: Degradation of Akt, a central node in this pro-survival pathway, leads to decreased downstream signaling.[12]

-

RAS/RAF/MEK/ERK Pathway: this compound destabilizes key components like Raf-1, disrupting this critical proliferation pathway.[10][13]

-

HER2 Signaling: The HER2 (ErbB2) receptor is one of the most sensitive Hsp90 client proteins. Its degradation is a primary mechanism of action in HER2-positive cancers, such as breast cancer.[14][15]

-

Cell Cycle Regulation: Degradation of cell cycle regulators like CDK4 contributes to cell cycle arrest, often at the G1/G2-M phases.[9][16]

-

Steroid Hormone Signaling: this compound induces the degradation of the androgen receptor (AR), making it a potential therapeutic for prostate cancer.[12][16]

Quantitative Data Summary

The efficacy of this compound varies across different cancer types and cell lines. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | Value | Reference(s) |

| N/A | Cell-Free Assay | IC50 | 5 nM | [11][12] |

| MCF7 | Breast Cancer | IC50 | 192 nM | [11] |

| HCT116 | Colon Cancer | GI50 | 32-45 nM | [9] |

| LNCaP | Prostate Cancer | IC50 | 25 nM | [12][16] |

| LAPC-4 | Prostate Cancer | IC50 | 40 nM | [16] |

| DU-145 | Prostate Cancer | IC50 | 45 nM | [16] |

| PC-3 | Prostate Cancer | IC50 | 25 nM | [16] |

| Ba/F3 (BCR-ABL WT) | Leukemia Model | IC50 | 5.2 µM | [12] |

| Ba/F3 (BCR-ABL T315I) | Leukemia Model | IC50 | 2.3 µM | [12] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Table 2: Summary of Clinical Trial Results for this compound

| Cancer Type | Combination Agent | Phase | Key Outcomes | Reference(s) |

| HER2+ Metastatic Breast Cancer | Trastuzumab | II | Overall Response Rate: 22%; Clinical Benefit Rate: 59%; Median PFS: 6 months | [14][15] |

| Relapsed/Refractory Multiple Myeloma | Bortezomib | I/II | Minor Response or Better: 27% (overall), 48% (bortezomib-naïve) | [17][18] |

| Metastatic Melanoma | Monotherapy | II | Limited activity; 1 of 11 patients had stable disease for 6 months | [17][19] |

| Advanced Pancreatic Cancer | Gemcitabine | N/A | Objective Response Rate: ~10-15%; Disease Control Rate: 50-60% | [20] |

PFS: Progression-Free Survival.

Key Experimental Protocols

The mechanism of this compound has been elucidated through a variety of standard and specialized laboratory techniques.

Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis function of Hsp90. A common method is a colorimetric assay that detects the release of inorganic phosphate (Pi).

// Workflow Hsp90_Enzyme -> Incubate; Tanespimycin_dilutions -> Incubate; Incubate -> Add_ATP; ATP_sol -> Add_ATP; Add_ATP -> Incubate_2 -> Stop_Reaction -> Malachite_Green -> Measure_Abs -> Calculate_IC50; }

Caption: Workflow for a colorimetric Hsp90 ATPase inhibition assay.

Detailed Methodology (Malachite Green Assay): [21]

-

Reagents: Purified Hsp90 protein, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), ATP solution, this compound, Malachite Green reagent.

-

Procedure: a. Add purified Hsp90 enzyme to the wells of a microplate containing serial dilutions of this compound or vehicle control (DMSO). b. Pre-incubate for 15 minutes at room temperature to allow compound binding. c. Initiate the reaction by adding a solution of ATP (final concentration typically near the Km, ~500 µM). d. Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes). e. Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the inorganic phosphate generated from ATP hydrolysis. f. After a brief color development period (15-20 minutes), measure the absorbance on a plate reader.

-

Analysis: Calculate the percentage of ATPase activity inhibition relative to the vehicle control. Plot inhibition versus drug concentration to determine the IC50 value.

Western Blot for Client Protein Degradation

This is the definitive assay to confirm the biological effect of Hsp90 inhibition in cells. It measures the levels of specific Hsp90 client proteins and the induction of Hsp72.[9][22]

// Steps A [label="1. Seed and Culture\nCancer Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Treat Cells with\nthis compound (24-48h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Harvest Cells & Lyse\nto Extract Proteins", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Quantify Protein\nConcentration (e.g., BCA)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. SDS-PAGE:\nSeparate Proteins by Size", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Transfer Proteins\nto Membrane (PVDF)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="7. Block Membrane\n(e.g., BSA or Milk)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="8. Incubate with Primary Antibody\n(e.g., anti-Akt, anti-HER2, anti-Hsp72)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Wash and Incubate with\nHRP-conjugated Secondary Ab", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="10. Add Chemiluminescent Substrate\n& Image Blot", fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="11. Analyze Band Intensity", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Flow A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; }

Caption: Standard workflow for Western blot analysis to assess Hsp90 client protein levels.

Detailed Methodology:

-

Cell Treatment: Plate cancer cells (e.g., MCF-7, PC-3) and allow them to adhere. Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Lysis and Quantification: Harvest the cells, wash with PBS, and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the total protein concentration of the lysates using an assay like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load onto a polyacrylamide gel. Separate the proteins by size using electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target client proteins (e.g., Akt, CDK4, HER2) and Hsp72. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: The intensity of the bands corresponding to the client proteins is quantified. A decrease in client protein levels and an increase in Hsp72 levels with increasing this compound concentration confirms Hsp90 inhibition.

Cell Viability/Proliferation Assay (MTT/SRB)

These assays are used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate GI50 values.

// Workflow Seed -> Treat -> Incubate -> Add_MTT -> Lyse -> Read -> Plot -> Calculate; }

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Detailed Methodology (MTT Assay): [9]

-

Cell Plating and Treatment: Seed cells into 96-well plates at a predetermined density. After 24 hours, treat the cells with a range of this compound concentrations and a vehicle control.

-

Incubation: Incubate the plates for a prolonged period, typically 72 to 96 hours, to allow for effects on cell proliferation.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. Incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the drug concentration to calculate the GI50 or IC50 value.

Conclusion

This compound represents a paradigm of targeted cancer therapy by inhibiting a master regulator of oncoprotein stability, Hsp90. Its mechanism of action involves competitive inhibition of the chaperone's ATPase activity, leading to the proteasomal degradation of a broad range of client proteins crucial for tumor growth and survival. This results in the simultaneous blockade of multiple oncogenic signaling pathways, culminating in cell cycle arrest and apoptosis. While clinical development has faced challenges, the study of this compound has provided invaluable insights into the biology of Hsp90 in cancer and continues to inform the development of next-generation Hsp90 inhibitors.

References

- 1. Facebook [cancer.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound: the opportunities and challenges of targeting heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Associations of HSP90 Client Proteins in Human Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 8. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of cell death induced by the HSP90 inhibitor 17-AAG (this compound) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. This compound as antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. A Phase II trial of 17-allylamino, 17-demethoxygeldanamycin (17-AAG, this compound) in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives [mdpi.com]

- 21. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

17-AAG: A Comprehensive Technical Guide to its HSP90 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of the Heat Shock Protein 90 (HSP90) inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG). It is designed to be a core resource for researchers and professionals involved in oncology drug discovery and development. This guide details the binding affinity of 17-AAG to various HSP90 isoforms, explores its selectivity, and provides detailed protocols for key experimental assays used to determine these properties.

Executive Summary

17-AAG is a potent inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. By binding to the N-terminal ATP pocket of HSP90, 17-AAG competitively inhibits its ATPase activity, leading to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins. This disruption of multiple oncogenic signaling pathways simultaneously underscores the therapeutic potential of HSP90 inhibition. A key characteristic of 17-AAG is its preferential binding to the activated, high-affinity conformation of HSP90 found in tumor cells, providing a basis for its selective antitumor activity.

Quantitative Binding Affinity of 17-AAG for HSP90

The binding affinity of 17-AAG for HSP90 has been quantified using various biophysical and biochemical assays. The dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) are key parameters used to express this affinity. The following tables summarize the quantitative data for 17-AAG's interaction with different HSP90 isoforms.

Table 1: Dissociation Constants (Kd) of 17-AAG for HSP90 Isoforms

| HSP90 Isoform | Assay Method | Kd (µM) | Source |

| Human HSP90α (N-terminal domain) | Filter Binding Assay | 0.4 ± 0.1 | [1] |

| Entamoeba histolytica HSP90 | Tryptophan Fluorescence | 10.77 |

Table 2: Inhibitory Concentrations (IC50) of 17-AAG

| Target/Cell Line | Assay Method | IC50 | Source |

| HSP90 (general) | ATPase Inhibition Assay | Low nM range | [2] |

| Entamoeba histolytica HSP90 | ATPase Inhibition Assay | 30.90 µM | |

| Various Cancer Cell Lines | Cell Proliferation/Viability | 0.2 µM to 46 µM | [3] |

Selectivity of 17-AAG

A crucial aspect of 17-AAG as a therapeutic agent is its selectivity. This can be considered in two main contexts: selectivity for HSP90 in tumor cells versus normal cells, and selectivity for HSP90 over other ATP-binding proteins.

Tumor Cell Selectivity

HSP90 in tumor cells exists predominantly in a high-affinity, multi-chaperone complex, which has a reported 100-fold greater binding affinity for 17-AAG compared to the latent, uncomplexed form of HSP90 present in normal cells. This provides a therapeutic window, allowing for selective targeting of cancer cells.

Off-Target Effects

While 17-AAG is a potent HSP90 inhibitor, the potential for off-target effects is an important consideration in drug development. Thermal proteome profiling has been used to identify potential off-targets. For instance, ARF GTPase-activating protein GIT2 and Tripartite motif-containing protein 25 have been identified as potential off-targets of 17-AAG.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 17-AAG and HSP90 interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified HSP90 (e.g., 10-50 µM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2).

-

Prepare a solution of 17-AAG (e.g., 100-500 µM) in the identical buffer. It is critical that the buffer for the protein and ligand are perfectly matched to minimize heats of dilution.

-

Degas both solutions thoroughly to prevent the formation of air bubbles during the experiment.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the HSP90 solution into the sample cell and the 17-AAG solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5-1 µL) to account for initial mixing effects, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 1.5-2 µL each) of the 17-AAG solution into the HSP90 solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The entropy change (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., 17-AAG) to a ligand (e.g., HSP90) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Activate a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize purified HSP90 onto the activated sensor chip surface via amine coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

A reference flow cell should be prepared in the same way but without HSP90 immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of 17-AAG in a suitable running buffer (e.g., HBS-EP buffer).

-

Inject the 17-AAG solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) during the association phase.

-

After the injection, flow running buffer over the chip to monitor the dissociation phase.

-

Regenerate the sensor chip surface between different analyte concentrations if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the signal of the HSP90-immobilized flow cell.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a drug in a cellular environment. It is based on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.

Protocol:

-

Cell Treatment:

-

Culture cells to a suitable confluency.

-

Treat the cells with the desired concentrations of 17-AAG or a vehicle control (e.g., DMSO) for a specific duration.

-

-

Thermal Denaturation:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-60°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. One sample should be kept at 37°C as a non-heated control.

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of soluble HSP90 in the supernatant by Western blotting using an HSP90-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the amount of soluble HSP90 as a function of temperature. A shift in the melting curve to a higher temperature in the 17-AAG-treated samples compared to the control indicates target engagement.

-

HSP90 Client Protein Degradation Assay (Western Blot)

This assay is used to confirm the functional consequence of HSP90 inhibition by 17-AAG, which is the degradation of its client proteins.

Protocol:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of 17-AAG or a vehicle control for a specified time course (e.g., 24 hours).[4]

-

-

Protein Extraction:

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize them to the loading control.

-

A decrease in the levels of client proteins in the 17-AAG-treated samples compared to the control demonstrates the inhibitory effect of 17-AAG on HSP90 function.

-

Signaling Pathways and Experimental Workflows

Visual representations of the HSP90-mediated signaling pathway and the experimental workflows are provided below using Graphviz (DOT language).

Caption: HSP90 signaling pathway and the mechanism of action of 17-AAG.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

- 1. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]

- 4. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tanespimycin: A Technical Guide to its Discovery and Synthesis from Geldanamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanespimycin, also known as 17-N-allylamino-17-demethoxygeldanamycin (17-AAG), is a semi-synthetic derivative of the natural product geldanamycin.[1][2] Geldanamycin, a benzoquinone ansamycin antibiotic isolated from Streptomyces hygroscopicus, was identified as a potent inhibitor of Heat Shock Protein 90 (HSP90).[3] HSP90 is a molecular chaperone crucial for the conformational maturation and stability of a wide range of "client" proteins, many of which are implicated in oncogenesis.[4][5] These client proteins include key signaling molecules involved in cell proliferation, survival, and angiogenesis.[5][6]

Despite its promising anticancer activity, the clinical development of geldanamycin was hampered by its poor aqueous solubility and significant hepatotoxicity.[7] This led to the development of derivatives with improved pharmacological properties. This compound emerged as a leading candidate, exhibiting a better toxicity profile than its parent compound while retaining potent HSP90 inhibitory activity.[7] It progressed to clinical trials for various cancers, including multiple myeloma and solid tumors.[1][2] Although its development was eventually halted for commercial reasons, this compound remains a critical tool for studying HSP90 biology and a benchmark for the development of new HSP90 inhibitors.[1][2]

This technical guide provides an in-depth overview of the discovery of this compound, its synthesis from geldanamycin, and its mechanism of action. It includes detailed experimental protocols, comparative biological data, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Comparative Cytotoxicity of Geldanamycin and this compound (17-AAG) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Geldanamycin IC50 (nM) | This compound (17-AAG) IC50 (nM) | Reference(s) |

| SF268 | Glioblastoma | ~12 | ~12 | [8] |

| U266 | Multiple Myeloma | ~10 | ~100 | |

| BT474 | Breast Cancer | - | 5-6 | [9] |

| N87 | Gastric Cancer | - | 5-6 | [9] |

| SKOV3 | Ovarian Cancer | - | 5-6 | [9] |

| SKBR3 | Breast Cancer | - | 5-6 | [9] |

| LNCaP | Prostate Cancer | - | 25-45 | [9] |

| LAPC-4 | Prostate Cancer | - | 25-45 | [9] |

| DU-145 | Prostate Cancer | - | 25-45 | [9] |

| PC-3 | Prostate Cancer | - | 25-45 | [9] |

| AB1 | Mesothelioma | ~Low nM | - | [10] |

| AE17 | Mesothelioma | ~Low nM | - | [10] |

| VGE62 | Mesothelioma | ~Low nM | - | [10] |

| JU77 | Mesothelioma | ~Low nM | - | [10] |

| MSTO-211H | Mesothelioma | ~Low nM | - | [10] |

| HL60 | Leukemia | Varies | Varies | [1] |

| MDA-MB-231 | Breast Cancer | - | 60 | [11] |

Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound (17-AAG) from Geldanamycin

This protocol describes the semi-synthesis of this compound from geldanamycin via nucleophilic substitution of the 17-methoxy group with allylamine.

Materials:

-

Geldanamycin

-

Allylamine

-

Dichloromethane (CH2Cl2), anhydrous

-

Hexane

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve 100 mg of geldanamycin (0.178 mmol) in 2 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

-

Addition of Allylamine:

-

Add 5 equivalents of allylamine (0.067 mL, 0.89 mmol) dropwise to the geldanamycin solution.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature, protected from light, for approximately 48 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 95:5 chloroform:methanol. The reaction is complete when the starting material (geldanamycin) is no longer visible.

-

-

Precipitation and Purification:

-

Upon completion, precipitate the product by adding hexane to the reaction mixture.

-

Centrifuge the mixture to pellet the precipitate.

-

Decant the supernatant and repeat the hexane wash and centrifugation two more times.

-

-

Isolation of this compound:

-

After the final wash, evaporate the remaining solvent from the pellet under reduced pressure using a rotary evaporator to yield this compound as a solid.

-

A typical yield for this reaction is approximately 95%.

-

Protocol 2: Characterization of this compound

1. Thin Layer Chromatography (TLC):

-

Mobile Phase: 95:5 Chloroform:Methanol

-

Stationary Phase: Silica gel plate

-

Expected Rf: ~0.21

2. Mass Spectrometry (MS):

-

The identity of the synthesized this compound can be confirmed by mass spectrometry. The expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ is approximately 584.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and ensure its purity. The spectra should be compared with published data for authenticated this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: HSP90 Chaperone Cycle and this compound Inhibition.

Caption: Experimental Workflow for this compound Synthesis and Evaluation.

Conclusion

This compound represents a significant advancement in the quest for effective HSP90 inhibitors, born from the necessity to overcome the pharmacological limitations of its parent compound, geldanamycin. The semi-synthetic route from geldanamycin is a straightforward and high-yielding process, making this compound accessible for research purposes. Its mechanism of action, through the inhibition of the HSP90 chaperone cycle, leads to the degradation of a multitude of oncoproteins, providing a multi-pronged attack on cancer cell signaling pathways. This technical guide offers a comprehensive resource for researchers and drug development professionals, providing the necessary data, protocols, and conceptual frameworks to understand and utilize this compound in the ongoing effort to develop novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Mode of cell death induced by the HSP90 inhibitor 17-AAG (this compound) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, this compound) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Preliminary Studies on Tanespimycin in Leukemia and Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanespimycin, also known as 17-N-allylamino-17-demethoxygeldanamycin (17-AAG), is a derivative of the antibiotic geldanamycin and a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, survival, and proliferation.[2][3] By inhibiting HSP90, this compound promotes the proteasomal degradation of these oncogenic client proteins, making it a compelling target for cancer therapy.[4][5] This technical guide provides an in-depth overview of the preliminary preclinical and clinical studies of this compound in both leukemia and solid tumors, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action

This compound exerts its anticancer effects by binding to the N-terminal ATP-binding domain of HSP90, thereby inhibiting its chaperone function.[4] This leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[4] this compound has shown a significantly higher binding affinity for HSP90 derived from tumor cells compared to normal cells, suggesting a favorable therapeutic window.[6][7] The inhibition of HSP90 by this compound leads to a pleiotropic effect on multiple signaling pathways crucial for tumorigenesis.

Signaling Pathway

The inhibition of HSP90 by this compound results in the degradation of a wide array of client proteins, leading to the disruption of key oncogenic signaling pathways. A simplified representation of this process is depicted below.

Caption: this compound inhibits HSP90, leading to client protein degradation and anti-tumor effects.

Preclinical In Vitro Studies

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent cytotoxic and anti-proliferative effects across a range of leukemia and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| BT474 | Breast Cancer (HER2+) | 5-6 | [6] |

| N87 | Gastric Cancer (HER2+) | 5-6 | [6] |

| SKOV3 | Ovarian Cancer (HER2+) | 5-6 | [6] |

| SKBR3 | Breast Cancer (HER2+) | 5-6 | [6] |

| LNCaP | Prostate Cancer | 25-45 | [6][8] |

| LAPC-4 | Prostate Cancer | 25-45 | [6][8] |

| DU-145 | Prostate Cancer | 25-45 | [6][8] |

| PC-3 | Prostate Cancer | 25-45 | [6][8] |

| MCF-7 | Breast Cancer | 22 | [9] |

| Ba/F3 (BCR-ABL WT) | Leukemia (CML model) | 5200 | [6] |

| Ba/F3 (BCR-ABL T315I) | Leukemia (CML model) | 2300 | [6] |

| Ba/F3 (BCR-ABL E255K) | Leukemia (CML model) | 1000 | [6] |

Experimental Protocols

A common method to determine the cytotoxic effect of this compound is the MTS or Alamar Blue assay.

-

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-4,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours to allow for cell attachment.

-

Treatment: Add increasing concentrations of this compound (typically ranging from 0.1 to 10 µM) or DMSO as a vehicle control to the wells.[10]

-

Incubation: Incubate the cells with the compound for 72-96 hours.[8]

-

Reagent Addition: Add MTS or Alamar Blue reagent to each well according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate for a specified period (e.g., 1-4 hours) and then measure the absorbance or fluorescence at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.[6]

Western blotting is used to assess the effect of this compound on the levels of HSP90 client proteins.

-

Cell Treatment: Treat cultured cancer cells with this compound at various concentrations and for different time points.

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., HER2, Akt, CDK4, CDK6) and a loading control (e.g., β-actin or GAPDH).[11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Preclinical In Vivo Studies

Quantitative Data: In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various xenograft models of solid tumors.

| Xenograft Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition | Reference(s) |

| CWR22 | Prostate Cancer | 50 mg/kg, i.p. | 67% | [6] |

| CWR22R | Prostate Cancer | 50 mg/kg, i.p. | 80% | [6] |

| CWRSA6 | Prostate Cancer | 50 mg/kg, i.p. | 68% | [6] |

| HCT116 BAX +/- | Colon Cancer | 80 mg/kg/day, i.p. for 5 days | Significant reduction | [4] |

| HCT116 BAX -/- | Colon Cancer | 80 mg/kg/day, i.p. for 5 days | Significant reduction | [4] |

Experimental Protocols

This protocol outlines a typical in vivo efficacy study using a xenograft model.

Caption: A typical workflow for a preclinical xenograft study of this compound.

-

Cell Culture and Implantation: Human tumor cells are cultured and then subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.[6]

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.

-

Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as western blotting for client protein levels or immunohistochemistry for markers of proliferation and apoptosis.[4]

Clinical Studies

This compound has been evaluated in several Phase I and II clinical trials for both solid tumors and hematological malignancies.[12]

Solid Tumors

In a Phase II study of patients with HER2-positive metastatic breast cancer that had progressed on trastuzumab, the combination of this compound (450 mg/m²) and trastuzumab demonstrated significant clinical activity.[13][14]

| Clinical Trial Outcome | Result | Reference(s) |

| Overall Response Rate (ORR) | 22% | [13][14] |

| Clinical Benefit Rate (CBR) | 59% | [13][14] |

| Median Progression-Free Survival | 6 months | [13][14] |

| Median Overall Survival | 17 months | [13][14] |

The most common toxicities were generally mild and included diarrhea, fatigue, nausea, and headache.[13][14] However, development was halted in later-stage trials for multiple myeloma, reportedly due to financial feasibility concerns.[1]

Leukemia

A Phase I trial was conducted to determine the maximum tolerated dose (MTD) and dose-limiting toxicities of this compound in young patients with recurrent or refractory leukemia or selected solid tumors.[15] Patients with leukemia received this compound intravenously on days 1, 4, 8, 11, 15, and 18 of a 21-day cycle.[15] In a separate Phase I dose-escalation study in patients with relapsed/refractory multiple myeloma, this compound monotherapy was found to be well-tolerated and showed signs of biological activity, with 52% of patients achieving stable disease.[16]

Conclusion

This compound has demonstrated promising preclinical activity in a variety of leukemia and solid tumor models by effectively targeting the HSP90 molecular chaperone and inducing the degradation of key oncoproteins. Early-phase clinical trials have shown evidence of clinical benefit, particularly in combination therapies for solid tumors like HER2-positive breast cancer. While the development of this compound has faced challenges, the extensive preclinical and clinical data generated provide a valuable foundation for the continued exploration of HSP90 inhibitors in oncology. Further research into novel formulations, combination strategies, and patient selection biomarkers will be crucial in realizing the full therapeutic potential of this class of agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (this compound) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. A Cremophor-Free Formulation for this compound (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. HSP90 inhibition is effective in breast cancer: a phase II trial of this compound (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. This compound monotherapy in relapsed multiple myeloma: results of a phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Preparation and Handling of Tanespimycin (17-AAG) Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanespimycin, also known as 17-AAG, is a potent, synthetic analog of geldanamycin and a selective inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a critical molecular chaperone responsible for the conformational stability and function of numerous client proteins, many of which are oncogenic and vital for tumor cell growth and survival.[2][3] this compound binds to the N-terminal ATP-binding domain of HSP90 with high affinity (IC50 = 5 nM), leading to the proteasomal degradation of these client proteins.[4][5] This disruption of key signaling pathways, such as MAPK and PI3K/AKT, results in cell cycle arrest and apoptosis, making this compound a valuable tool in cancer research and drug development.[1][6] Due to its poor aqueous solubility, proper preparation of a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is crucial for its use in in vitro studies.[1][7]

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃₁H₄₃N₃O₈ | [8] |

| Molecular Weight | 585.7 g/mol | [4] |

| CAS Number | 75747-14-7 | [8] |

| Purity | >98% | |

| Appearance | Solid | |

| IC₅₀ (HSP90) | ~5 nM (cell-free assay) | [4][9] |

| Solubility | Soluble in DMSO to 100 mM (or ≥24.95 mg/mL) | [1] |

| Soluble in Ethanol to 10 mM (with sonication) | [1] | |

| Insoluble in Water | [1][4] |

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting HSP90. This chaperone protein is essential for stabilizing a wide range of "client proteins" that are often mutated or overexpressed in cancer cells. By binding to HSP90, this compound marks these client proteins for degradation via the ubiquitin-proteasome pathway.[5] The depletion of key proteins like HER2, Raf-1, and Akt disrupts downstream signaling, ultimately leading to apoptosis and cell growth inhibition.[1][10]

Caption: this compound inhibits HSP90, preventing the stabilization of client proteins and leading to their degradation and subsequent apoptosis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO.

Materials and Equipment:

-

This compound (solid powder)

-

Anhydrous or sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the stock will be used for cell culture.

-

Weighing: Carefully weigh out 5.86 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

-

Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:

-

Volume = 1 mL = 0.001 L

-

Molarity = 10 mM = 0.01 mol/L

-

Molecular Weight (MW) = 585.7 g/mol

-

Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

-

Mass (g) = 0.01 mol/L × 0.001 L × 585.7 g/mol = 0.005857 g = 5.86 mg

-

-

-

Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. If solubility issues persist, gentle warming or brief sonication can be applied.[1][8] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][11]

-

Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 1 year).[4][9][11]

Caption: Workflow for preparing and using this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture media for experiments.

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Perform a serial dilution to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.[11]

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM working solution.

-

Add the required volume of this working solution to your cell culture plates. For instance, adding 100 µL of the 10 µM solution to 900 µL of media in a well will maintain the 10 µM final concentration.

-

-

-

DMSO Control: It is critical to include a vehicle control in all experiments.[12] This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[11][13]

-

Final DMSO Concentration: The final concentration of DMSO in the culture medium should not exceed 0.5%, with ≤0.1% being preferable to avoid cytotoxicity.[11][12][13]

Storage and Stability

Proper storage is essential to maintain the activity of this compound.

| Form | Storage Temperature | Duration | Special Conditions | References |

| Solid Powder | -20°C | Up to 3 years | Store under desiccating conditions | [4][11] |

| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot, protect from light | [4][9][11] |

| DMSO Stock Solution | -80°C | 6 months to 1 year | Aliquot, protect from light | [4][9][11] |

Troubleshooting

-

Solubility Issues: If the compound does not dissolve completely, ensure fresh, anhydrous DMSO is used, as DMSO can absorb moisture which reduces solubility.[4] Gentle warming or brief sonication may also help.[12]

-

Precipitation in Media: If the compound precipitates upon dilution in aqueous culture media, consider a stepwise dilution method or the use of a co-solvent if compatible with the experimental design.[11]

-

Compound Instability: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][12] Minimize the time between solution preparation and use.[1]

Safety Precautions

This compound is a potent cytotoxic agent. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions. Handle in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines for chemical and cytotoxic waste.

References

- 1. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Mode of cell death induced by the HSP90 inhibitor 17-AAG (this compound) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A Cremophor-Free Formulation for this compound (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]

- 13. lifetein.com [lifetein.com]

Application Notes: Western Blot Protocol for Detecting Tanespimycin-Induced Protein Degradation

Introduction

Tanespimycin, also known as 17-AAG, is a potent and specific inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational stability and function of a wide range of "client" proteins, many of which are key signaling molecules involved in cell growth, survival, and proliferation.[3][4][5] In many cancer cells, these client proteins, including oncogenic kinases like HER2, Akt, and CRAF, are overexpressed or mutated and are highly dependent on HSP90 for their stability.[1][6]

This compound exerts its antineoplastic effects by binding to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity.[6] This inhibition leads to the misfolding of client proteins, which are then targeted for ubiquitination and subsequent degradation by the proteasome.[4][6][7] Western blotting is a fundamental technique used to confirm the activity of this compound by monitoring the depletion of these HSP90 client proteins.[4][5] This application note provides a detailed protocol for researchers to effectively measure this compound-induced protein degradation in a laboratory setting.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound action and the general workflow for its analysis via Western blot.

Experimental Protocols

This section provides a detailed methodology for performing a Western blot to assess the degradation of an HSP90 client protein, such as Akt, following treatment with this compound.

A. Materials and Reagents

-

Cell Lines: Appropriate cancer cell line (e.g., MCF-7, HCT116, SKBR3).[8][9]

-

This compound (17-AAG): Stock solution in DMSO (e.g., 10 mM).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

Loading Buffer: 4x Laemmli sample buffer.

-

Gels: Tris-Glycine precast gels (4-20% or as appropriate for protein size).

-

Running Buffer: 1x Tris/Glycine/SDS buffer.

-

Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Buffers: Phosphate-Buffered Saline (PBS), TBST.

B. Cell Culture and this compound Treatment

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 25, 50, 100, 200 nM) for a specified duration (e.g., 24 hours).[8] Include a vehicle control (DMSO) at a concentration equal to that in the highest this compound dose.

C. Protein Extraction (Lysate Preparation)

-

Wash: Place the culture plates on ice and wash the cells twice with ice-cold PBS.[11]

-

Lysis: Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.[12]

-

Harvest: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[11]

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

-

Collection: Carefully transfer the supernatant (containing the soluble protein) to a fresh, pre-chilled tube.

D. Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer’s instructions.

-

Normalization: Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-30 µg per lane).

E. SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix the calculated volume of lysate with 4x Laemmli buffer and heat at 95°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of a Tris-Glycine gel. Run the gel at 120V until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer is run at 100V for 90 minutes. Confirm successful transfer with Ponceau S staining.

F. Immunoblotting

-

Blocking: Wash the membrane briefly with TBST, then incubate in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, diluted in blocking buffer) overnight at 4°C on a shaker.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (Step F3).

G. Detection and Data Analysis

-

Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.[14]

-

Stripping and Re-probing: To detect the loading control, the membrane can be stripped of the first set of antibodies and re-probed with the anti-β-actin or anti-GAPDH antibody, following the same immunoblotting procedure.

-

Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry) for the protein of interest and the loading control. Normalize the intensity of the target protein band to its corresponding loading control band.

Data Presentation

Quantitative data from the Western blot should be summarized to compare the effects of different this compound concentrations. The results can be presented as a percentage of the vehicle control.

Table 1: Quantification of Akt Degradation Following this compound Treatment

| This compound (nM) | Akt Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized Akt Intensity (Akt / β-actin) | % Akt Remaining (Relative to Control) |

| 0 (Vehicle) | 15,230 | 15,500 | 0.983 | 100% |

| 25 | 11,890 | 15,350 | 0.775 | 78.8% |

| 50 | 8,100 | 15,620 | 0.519 | 52.8% |

| 100 | 4,550 | 15,410 | 0.295 | 30.0% |

| 200 | 1,680 | 15,550 | 0.108 | 11.0% |

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C31H43N3O8 | CID 6505803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of cell death induced by the HSP90 inhibitor 17-AAG (this compound) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, this compound) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample preparation for western blot | Abcam [abcam.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for the Combined Use of Tanespimycin and Bortezomib in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. While significant therapeutic advancements have been made, particularly with the advent of proteasome inhibitors like bortezomib, drug resistance and relapse remain major clinical challenges. A promising strategy to overcome these hurdles is the combination of therapies that target distinct but complementary cellular pathways. This document provides detailed application notes and protocols for the investigational use of tanespimycin (an HSP90 inhibitor) in combination with bortezomib in multiple myeloma research.

This compound inhibits Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Bortezomib is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, leading to the accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis. Preclinical and clinical studies have demonstrated a synergistic anti-myeloma effect when this compound and bortezomib are used in combination.[1][2][3] The dual targeting of protein folding and degradation pathways leads to a profound accumulation of ubiquitinated client proteins, overwhelming the cell's protein homeostasis machinery and triggering robust apoptosis, even in bortezomib-resistant models.[1][4]

Mechanism of Synergistic Action

The combination of this compound and bortezomib creates a "double-hit" on the protein quality control machinery of multiple myeloma cells. This compound binding to HSP90 leads to the misfolding and subsequent ubiquitination of its client proteins. Concurrently, bortezomib inhibits the proteasome, preventing the clearance of these ubiquitinated proteins. This leads to an overwhelming accumulation of non-functional, aggregated proteins, inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR), ultimately culminating in apoptosis.

References

- 1. Phase I study of this compound in combination with bortezomib in patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound with bortezomib: activity in relapsed/refractory patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. researchgate.net [researchgate.net]

Application of Tanespimycin in Trastuzumab-Resistant HER2-Positive Breast Cancer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab has significantly improved outcomes for patients with HER2-positive breast cancer; however, a substantial number of patients exhibit primary or acquired resistance.[1] A key mechanism of resistance involves the continued signaling from the HER2 receptor, sometimes due to the formation of truncated p95-HER2 which lacks the trastuzumab binding site, or through the activation of downstream pathways like the PI3K/Akt cascade.[2][3][4] Tanespimycin (also known as 17-AAG) is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of numerous oncogenic proteins, with HER2 being one of its most sensitive clients.[5][6] By inhibiting HSP90, this compound leads to the ubiquitination and subsequent proteasomal degradation of HER2, thereby abrogating downstream signaling and offering a promising therapeutic strategy to overcome trastuzumab resistance.[5][7]

These application notes provide a summary of the efficacy of this compound, detailed protocols for key experiments, and visualizations of the underlying molecular pathways to guide further research and development in this area.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Assay Type | IC50 | Notes |

| SKBR3 | Proliferation Assay | 0.038 µM | 72-hour incubation. |

| BT474 | Proliferation Assay | 5-6 nM | High binding affinity for HSP90 derived from these cells.[8] |

| Prostate Cancer Cell Lines (LNCaP, LAPC-4, DU-145, PC-3) | Proliferation Assay | 25-45 nM | Demonstrates broader anti-cancer activity.[9] |

Clinical Efficacy of this compound in Combination with Trastuzumab

| Clinical Trial Phase | Patient Population | Treatment Regimen | Key Outcomes |

| Phase I | Trastuzumab-refractory HER2+ metastatic breast cancer | Weekly this compound (dose escalation from 225 to 450 mg/m²) + trastuzumab | Antitumor activity observed, with 1 partial response, 4 minor responses, and 4 with stable disease for ≥ 4 months.[10] The combination was well-tolerated.[10] |

| Phase II | Trastuzumab-refractory HER2+ metastatic breast cancer | Weekly this compound (450 mg/m²) + trastuzumab | Overall response rate: 22%; Clinical benefit rate: 59%; Median progression-free survival: 6 months; Median overall survival: 17 months.[6] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Trastuzumab-Resistant HER2+ Breast Cancer

Caption: this compound inhibits HSP90, leading to the degradation of HER2 and p95HER2.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical workflow for evaluating this compound's efficacy in vitro and in vivo.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is designed to assess the cytotoxic effects of this compound on HER2-positive breast cancer cell lines.

Materials:

-

HER2-positive breast cancer cell lines (e.g., SKBR3, BT-474)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (17-AAG)

-

DMSO (for dissolving this compound)

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete growth medium.

-

Perform a cell count to determine cell density.

-

Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well (e.g., 20,000 cells/well for SKBR3, 32,000 cells/well for BT-474) in 100 µL of medium.[11][12]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT/MTS Assay:

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

-

Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

For MTS Assay:

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Protein Degradation

This protocol is used to detect the degradation of HSP90 client proteins, such as HER2 and Akt, following this compound treatment.

Materials:

-

HER2-positive breast cancer cells (e.g., SKBR3, BT-474)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-p-HER2, anti-Akt, anti-p-Akt, anti-HSP90, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well plates and treat with this compound at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the extent of protein degradation.

-

In Vivo Xenograft Model

This protocol describes the establishment of a trastuzumab-resistant HER2-positive breast cancer xenograft model and treatment with this compound.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Trastuzumab-resistant HER2-positive breast cancer cells (e.g., BT-474 variants)

-

Matrigel

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO in saline or a Cremophor-based formulation)

-

Trastuzumab

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Resuspend trastuzumab-resistant HER2-positive breast cancer cells in a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of the mice.[13]

-

-

Tumor Growth and Treatment Initiation:

-